

An In-depth Technical Guide to Quercetin 3-Caffeylrobinobioside (CAS: 957110-26-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quercetin 3-Caffeylrobinobioside*

Cat. No.: *B15593878*

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Disclaimer: Scientific research specifically investigating **Quercetin 3-Caffeylrobinobioside** is limited. The following guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological activities and experimental protocols based on the extensive research conducted on its parent compound, quercetin, and related quercetin glycosides. This information is intended for research and drug development professionals.

Introduction to Quercetin 3-Caffeylrobinobioside

Quercetin 3-Caffeylrobinobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant and other health-beneficial properties.[1] The specific compound, **Quercetin 3-Caffeylrobinobioside**, has been isolated from the herbs of *Callicarpa bodinieri*. [2] As a glycoside of quercetin, its biological activity is likely influenced by the sugar and caffeoyl moieties attached to the quercetin backbone. O-glycoside derivatives of quercetin are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Quercetin 3-Caffeylrobinobioside** are summarized below. This data is compiled from chemical supplier databases, as dedicated research publications with this information are scarce.

Property	Value	Reference
CAS Number	957110-26-8	[2]
Molecular Formula	C36H36O19	[2]
Molecular Weight	772.7 g/mol	[2]
Appearance	Powder	[2]
Purity	≥98% (as commercially available)	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]
Source	Callicarpa bodinieri Levl.	[2]

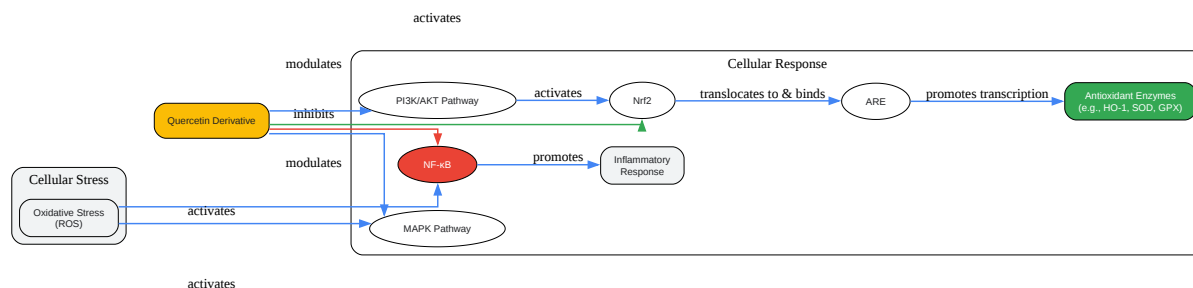
Potential Biological Activities and Mechanisms of Action

Based on the well-documented activities of quercetin and its glycosides, **Quercetin 3-Caffeylrobinobioside** is hypothesized to possess similar pharmacological properties. The glycosidic and caffeoyl groups may influence its bioavailability and specific molecular interactions.

Antioxidant Activity

Quercetin is a potent antioxidant, and its derivatives are expected to share this property.[4] The antioxidant mechanism of quercetin involves scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of antioxidant signaling pathways.[1][5]

Hypothesized Antioxidant Signaling Pathway for Quercetin Derivatives



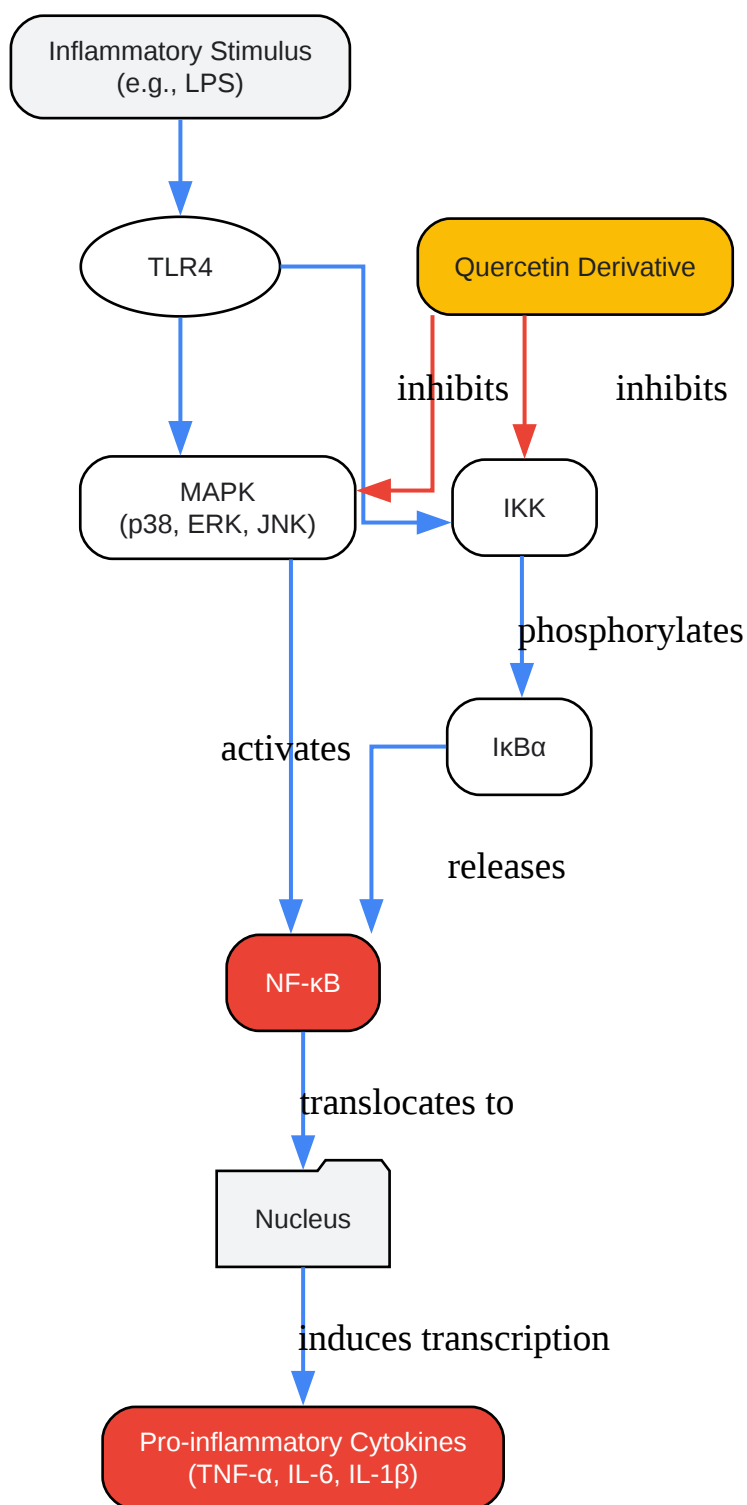
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Caption: Hypothesized antioxidant signaling pathways modulated by quercetin derivatives.

Anti-inflammatory Activity

Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[6] This is primarily achieved through the modulation of key signaling pathways such as NF-κB and MAPK.[6][7]

Hypothesized Anti-inflammatory Signaling Pathway for Quercetin Derivatives



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Caption: Hypothesized anti-inflammatory signaling of quercetin derivatives via NF-κB and MAPK.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quercetin and its derivatives against various cancer cell lines.[8][9] The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][11] These effects are mediated by the modulation of signaling pathways such as PI3K/AKT and p53.[10]

Cancer Cell Line	IC50 of Quercetin (μM)	Observed Effects	Reference
MCF-7 (Breast)	4.9 - 17.2	Decreased cell viability, cell cycle arrest	[11]
CT-26 (Colon)	>100 (in vitro)	Significant tumor volume reduction in vivo	[8]
HT-29 (Colon)	15	Inhibition of cell growth	[11]
MDA-MB-231 (Breast)	20	Increased apoptosis, cell cycle arrest	[11]

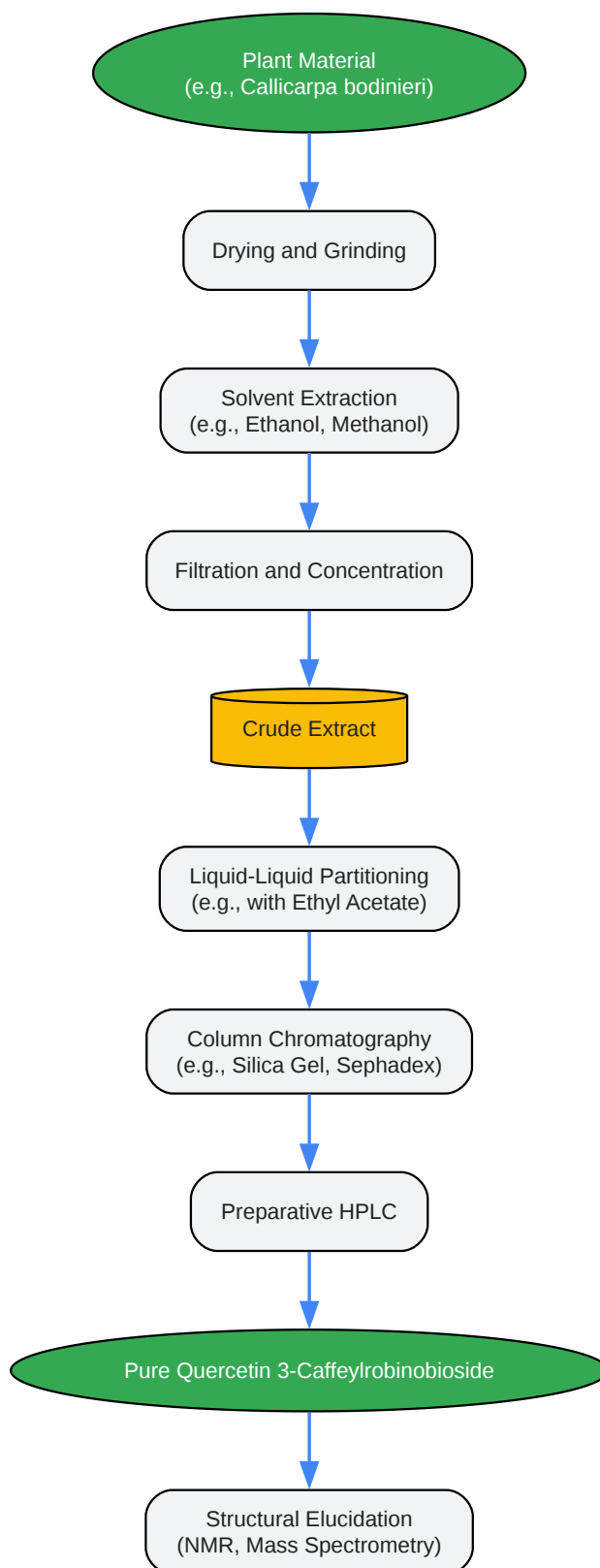
Experimental Protocols

The following are generalized protocols for the extraction, isolation, and biological evaluation of quercetin and its glycosides, which can be adapted for the study of **Quercetin 3-Caffeylrobinobioside**.

Extraction and Isolation Workflow

A typical workflow for extracting and isolating quercetin glycosides from plant material is outlined below.

General Workflow for Extraction and Isolation of Quercetin Glycosides



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Caption: General workflow for the extraction and isolation of quercetin glycosides.

Protocol for Soxhlet Extraction:[12][13]

- Dry the plant material at room temperature in a dark place and grind it into a fine powder.
- Place the powdered plant material (e.g., 2g) into a thimble.
- Insert the thimble into a Soxhlet apparatus.
- Add a suitable solvent (e.g., 150 mL of ethanol) to the distillation flask.
- Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, condense, and drip into the thimble containing the plant material.
- Continue the extraction for a defined period (e.g., 5 hours).
- After extraction, cool the apparatus and collect the solvent containing the extracted compounds.
- Concentrate the extract using a rotary evaporator.

Protocol for Purification by Column Chromatography:[14][15]

- Prepare a silica gel column (e.g., 100-200 mesh).
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Load the dissolved extract onto the column.
- Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate with increasing polarity).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest and concentrate them.
- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assay (DPPH)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.^[14]

Protocol:

- Prepare a stock solution of the test compound (e.g., **Quercetin 3-Caffeylrobinobioside**) in a suitable solvent (e.g., methanol).
- Prepare a series of dilutions of the test compound.
- Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).^[7]

Protocol:

- Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
- Determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[16\]](#)

Protocol:

- Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct research on **Quercetin 3-Caffeylrobinobioside** is currently lacking, the extensive body of knowledge on quercetin and its glycosides provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on the isolation and purification of **Quercetin 3-Caffeylrobinobioside** from its natural source to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanisms of action and comparing its potency to that of quercetin and other known glycosides will be crucial for determining its potential as a therapeutic agent. Furthermore, studies on its bioavailability and metabolic fate are necessary to evaluate its clinical applicability.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Quercetin 3-Caffeylobioside (CAS: 957110-26-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593878#quercetin-3-caffeylobioside-cas-number-957110-26-8-research]

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